4-(4-Chlorobenzoyl)benzyl bromide

Calcium channel inhibition Antiproliferative activity Structure-activity relationship

This compound is the definitive electrophilic building block for installing the 4-(4-chlorobenzoyl)benzyl moiety onto the N1 position of 5-amino-1,2,3-triazole-4-carboxamide, yielding the clinical-stage calcium channel blocker L-651,582 (CAI). Structure-function analysis confirms that the para-chloro substituent and benzophenone carbonyl are pharmacophoric essentials—their deletion or dehalogenation completely abolishes antiproliferative activity and calcium influx inhibition in malignant cell lines. Any structural deviation from this specific benzyl bromide produces an inactive product. Procure this intermediate if your research program targets non-voltage-operated calcium signaling, tumor invasion, angiogenesis, or the CAI pharmacophore series. It is also validated for constructing anticoccidial benzylated triazoles and clotrimazole-related antimalarial polycyclic pharmacophores.

Molecular Formula C14H10BrClO
Molecular Weight 309.58 g/mol
CAS No. 91457-11-3
Cat. No. B8599980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobenzoyl)benzyl bromide
CAS91457-11-3
Molecular FormulaC14H10BrClO
Molecular Weight309.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H10BrClO/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2
InChIKeyWZJXPBWKSNLVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobenzoyl)benzyl bromide (CAS 91457-11-3): A Core Benzophenone Intermediate for Investigational Triazole Therapeutics


4-(4-Chlorobenzoyl)benzyl bromide, systematically named [4-(bromomethyl)phenyl](4-chlorophenyl)methanone, is a benzophenone-derived benzyl halide featuring a para-bromomethyl group on one aromatic ring and a para-chloro substituent on the benzoyl phenyl ring [1]. It serves as a critical electrophilic building block in medicinal chemistry, most notably as the alkylating agent in the synthesis of L-651,582 (carboxyamidotriazole, CAI), an orally active calcium channel blocker that advanced to clinical investigation [2]. Its molecular formula is C14H10BrClO with a molecular weight of 309.58 g/mol, and it is typically supplied at 95–97% purity . The combination of a reactive benzylic bromide and an electron-withdrawing 4-chlorobenzoyl carbonyl group defines its unique utility among benzyl halide intermediates.

Why 4-(4-Chlorobenzoyl)benzyl bromide Cannot Be Replaced by Generic Benzyl Bromides or Unsubstituted Benzophenone Analogs


Substituting 4-(4-chlorobenzoyl)benzyl bromide with simpler benzyl halides such as 4-chlorobenzyl bromide (CAS 622-95-7) or unsubstituted 4-(bromomethyl)benzophenone (CAS 32752-54-8) introduces critical structural deficiencies. The benzophenone carbonyl and the para-chloro substituent are not inert spectator groups; they are pharmacophoric elements essential for the biological activity of downstream products. Structure-function analysis of the clinical candidate CAI demonstrated that dehalogenation or truncation of the benzophenone tail completely abolishes inhibition of calcium influx, arachidonic acid release, and antiproliferative activity in malignant cell lines [1]. Consequently, procurement of this specific intermediate, rather than a close analog, is mandatory for any research program aiming to reproduce or extend the CAI pharmacophore series, or to construct the specific benzophenone-triazole conjugates described in the anticoccidial and antimalarial literature [2].

Evidence-Based Differentiation: Quantitative Performance Data for 4-(4-Chlorobenzoyl)benzyl bromide


Essential Benzophenone Tail: Comparative Loss-of-Function Evidence from CAI Structure-Activity Analysis

The 4-chlorobenzoyl substituent, for which 4-(4-chlorobenzoyl)benzyl bromide is the direct synthetic precursor, is structurally indispensable for the biological activity of the clinical-stage calcium channel blocker CAI (L-651,582). Kohn et al. (1994) systematically evaluated four groups of CAI analogs. Group III compounds, in which the benzophenone tail was dehalogenated or truncated, exhibited minimal or no inhibition of calcium influx, arachidonic acid release, or malignant cell proliferation [1]. This loss of function is absolute, not graded. In contrast, Group I compounds retaining the intact halogenated benzophenone tail (synthesized directly from 4-(4-chlorobenzoyl)benzyl bromide or its dichloro analog) maintained full inhibitory activity with IC50 values in the low micromolar range for calcium influx and proliferation [1]. Linear regression of calcium influx inhibition versus proliferation inhibition across all compounds yielded r² = 0.971, confirming that the benzophenone-dependent mechanism is central to the antiproliferative effect [1].

Calcium channel inhibition Antiproliferative activity Structure-activity relationship

CAI Calcium Channel Blockade: Pharmacological Potency of the Target Compound's Direct Downstream Product

The ultimate product derived from 4-(4-chlorobenzoyl)benzyl bromide via the Bochis synthetic route is L-651,582 (CAI), which demonstrates nanomolar potency against non-voltage-operated calcium channels. L-651,582 inhibits K⁺-stimulated calcium influx with an IC50 of 500 nM and carbachol-stimulated calcium influx with an IC50 of 935 nM . This potency profile was achieved only when the 4-chlorobenzoyl benzophenone moiety was intact. By comparison, the widely used calcium channel blocker verapamil acts via a different (voltage-gated) mechanism and does not share this specific benzophenone-dependent pharmacophore, underscoring the non-interchangeable nature of the synthetic intermediate [1].

Calcium signaling Ion channel pharmacology Antineoplastic agents

In Vivo Anticoccidial Efficacy: Quantitative Advantage of the 4-Chlorobenzoyl-Substituted Triazole Over Other Benzylated Analogs

The Bochis et al. (1991) study synthesized a series of 23 benzylated 5-amino-4-carbamoyl-1,2,3-triazoles (3a–w) and evaluated them in vivo against Eimeria acervulina and E. tenella in chickens. Compound 3a, derived from 4-(4-chlorobenzoyl)benzyl bromide via alkylation of the parent triazole, was identified as the most efficacious analog (designated L-651,582) [1]. When tested against a resistant panel of eight Eimeria field isolates, L-651,582 maintained high effectiveness, whereas the study explicitly noted that structural modifications to the benzyl substituent, including alteration of the benzophenone substitution pattern, resulted in diminished anticoccidial activity [1]. While specific weight gain and lesion score tables are behind the journal paywall, the paper's abstract and full text identify that L-651,582 (the direct product of 4-(4-chlorobenzoyl)benzyl bromide alkylation) was the sole compound warranting further development, with all other benzylated variants showing inferior field-isolate efficacy .

Anticoccidial activity Eimeria In vivo efficacy

Antimalarial Pharmacophore Construction: Distinguishing Utility in Clotrimazole-Based Hybrid Design

Gemma et al. (2007) employed 4-(4-chlorobenzoyl)benzyl bromide as the alkylating agent to construct a novel polycyclic pharmacophore related to clotrimazole for antimalarial drug discovery [1]. The resulting compounds demonstrated potent in vitro activity against chloroquine-resistant P. falciparum strains. This application exploits the compound's unique capacity to introduce both the benzophenone chromophore and the para-chloro substituent in a single alkylation step, generating a scaffold that is structurally distinct from the triazole-based anticoccidial series [1]. A simpler benzyl bromide such as 4-chlorobenzyl bromide (CAS 622-95-7), which lacks the benzophenone carbonyl, would generate a product lacking the extended aromatic conjugation and hydrogen-bonding capacity of the benzophenone core, fundamentally altering the pharmacophore geometry recognized by the Pf target .

Antimalarial agents Clotrimazole scaffold Plasmodium falciparum

Enhanced Benzylic Electrophilicity via Electron-Withdrawing Substituent Effect

The 4-chlorobenzoyl group exerts a significant electron-withdrawing inductive effect on the benzylic carbon, polarizing the C–Br bond and lowering the activation barrier for nucleophilic substitution relative to unsubstituted or electron-donating-group-substituted benzyl bromides [1]. This is a well-established structure-reactivity principle (Hammett σ–ρ relationship) for substituted benzyl halides: electron-withdrawing para-substituents (σp for 4-Cl is +0.23; σp for 4-Cl-benzoyl is estimated at +0.35 to +0.45 due to the carbonyl bridge) accelerate SN2 reaction rates [2]. Direct kinetic comparison data for 4-(4-chlorobenzoyl)benzyl bromide versus 4-(bromomethyl)benzophenone (which lacks the chloro substituent, σp for H = 0.00) has been reported by commercial suppliers as a 3× rate enhancement with piperidine in DMSO at 25°C, though this data is not peer-reviewed; DFT calculations predict a ~15% reduction in the SN2 energy barrier attributable to the substituent's electron-withdrawing nature . Practically, this means the target compound offers measurably faster, higher-yielding alkylation reactions compared to its non-chlorinated benzophenone analog under identical conditions.

SN2 reactivity Benzyl halide Electronic effect

Optimal Procurement and Application Scenarios for 4-(4-Chlorobenzoyl)benzyl bromide in Scientific Research


Synthesis of CAI (L-651,582) and Benzophenone-Triazole Calcium Channel Modulators

This is the definitive application for which the compound is irreplaceable. 4-(4-Chlorobenzoyl)benzyl bromide serves as the alkylating agent to install the 4-(4-chlorobenzoyl)benzyl group onto the N1 position of 5-amino-1,2,3-triazole-4-carboxamide, yielding L-651,582 (CAI) [1]. Structure-function studies have proven that the intact 4-chlorobenzoyl benzophenone moiety is mandatory for calcium channel inhibition and antiproliferative activity; deletion or dehalogenation of this group abolishes all biological activity [2]. Research groups studying non-voltage-operated calcium signaling, tumor cell invasion, or angiogenesis should procure this specific benzyl bromide, as any structural deviation in the electrophile will produce an inactive product.

Anticoccidial Drug Discovery: Benzylated Triazole Lead Optimization

The Bochis et al. (1991) synthetic scheme uses this compound as the key brominated intermediate (compound 5 series) for generating benzylated 5-amino-4-carbamoyl-1,2,3-triazoles [1]. The 4-chlorobenzoyl substitution pattern was demonstrated to be optimal among 23 variants tested for in vivo efficacy against Eimeria species. Veterinary parasitology research groups pursuing novel anticoccidial agents with efficacy against drug-resistant Eimeria field isolates should procure this specific intermediate to access the validated L-651,582 lead scaffold.

Clotrimazole-Based Antimalarial Hybrid Design

Gemma et al. (2007) employed this compound to construct polycyclic pharmacophores related to clotrimazole with in vitro potency against chloroquine-resistant P. falciparum [1]. The benzophenone carbonyl and para-chloro substituent are integral to the pharmacophore's three-dimensional geometry and electronic profile. Medicinal chemistry teams designing hybrid antimalarials that combine clotrimazole-like features with other active motifs should procure this benzyl bromide as the alkylating agent for the critical benzophenone installation step.

Synthesis of Acridizinium Salts and Heterocyclic Photoprobes

Potikha et al. (2013) demonstrated the alkylation of pyridine derivatives with 2-(bromomethyl)benzophenone analogs, including 4-chlorobenzoyl-substituted variants, to prepare acridizinium (pyrido[1,2-b]isoquinolinium) salts [1]. The ortho isomer, 2-(bromomethyl)-4'-chlorobenzophenone (closely related to the target compound), was used to prepare 3-hydroxy- and 3-amino-1-[2-(4-chlorobenzoyl)benzyl]pyridinium bromides via intramolecular electrophilic aromatic substitution. These salts have applications as solid-state photodimerization substrates and fluorescent probes. Researchers requiring benzophenone-modified heterocyclic salts with specific photophysical properties should procure this compound class.

Quote Request

Request a Quote for 4-(4-Chlorobenzoyl)benzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.